molecular formula C18H28N2O6 B3019670 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate CAS No. 384348-63-4

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate

Cat. No.: B3019670
CAS No.: 384348-63-4
M. Wt: 368.43
InChI Key: HBNORHXONHMUGR-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate (CAS 384348-63-4) is a chemical compound with a molecular formula of C18H28N2O6 and a molecular weight of 368.4 g/mol . This complex molecular structure integrates a 2,5-dimethylpyrrole core, a 2-methoxyethyl chain, and a piperidine-ethanone moiety, culminating in an oxalate salt form which may enhance its stability for research applications. The presence of the piperidine ring is a significant feature, as this scaffold is considered highly privileged in medicinal chemistry and is found in a wide range of bioactive molecules . Piperidine-containing compounds are frequently investigated for their activity against various therapeutic targets, particularly in the central nervous system (CNS), as anticancer agents, and as antimicrobials, due to their favorable physicochemical properties and ability to adapt to the steric demands of biological binding pockets . Furthermore, the pyrrole heterocycle is a known structural component in certain classes of antifungal agents, suggesting potential research applications in the study of infectious diseases . Researchers may find value in this compound as a building block for chemical synthesis, a reference standard, or a lead compound for exploring new biological pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-13-11-15(14(2)18(13)9-10-20-3)16(19)12-17-7-5-4-6-8-17;3-1(4)2(5)6/h11H,4-10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNORHXONHMUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The molecular formula for this compound is C15H22N2O3C_{15}H_{22}N_2O_3 with a molecular weight of approximately 278.35 g/mol. The compound features a pyrrole ring and a piperidine moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC15H22N2O3C_{15}H_{22}N_2O_3
Molecular Weight278.35 g/mol
Boiling PointPredicted ~547.4 °C
Density1.18 g/cm³
pKa2.32

Mechanisms of Biological Activity

The biological activity of this compound appears to be multifaceted, involving several mechanisms:

Oxidative Stress

Research indicates that compounds similar to oxalate can induce oxidative stress in renal cells, leading to cellular damage. In vitro studies have shown that exposure to high concentrations of oxalate can increase the production of reactive oxygen species (ROS), which is implicated in cell injury and apoptosis in renal tubular cells such as LLC-PK1 .

Mitochondrial Dysfunction

Mitochondrial dysfunction has been observed as a consequence of oxidative stress induced by oxalate. Studies demonstrate that mitochondrial changes occur alongside an imbalance in antioxidant enzyme expression, which exacerbates cellular injury . For instance, exposure to oxalate resulted in decreased levels of mitochondrial cytochrome c and increased malondialdehyde (MDA), markers indicative of oxidative damage .

Inflammatory Responses

The compound may also trigger inflammatory pathways. Elevated levels of pro-inflammatory cytokines such as interleukin (IL)-6 have been reported in response to oxalate exposure, suggesting that inflammation plays a significant role in the biological activity of this compound .

Case Studies

Several studies have explored the biological implications of compounds related to oxalate:

  • Renal Toxicity Studies : A study utilizing LLC-PK1 cells demonstrated that high concentrations of oxalate led to morphological changes and increased membrane permeability, indicating toxicity at cellular levels . The study highlighted the role of free radicals in mediating these effects.
  • Oxalate-Induced Apoptosis : In another investigation, researchers found that treatment with oxalate resulted in apoptosis in renal cells through mechanisms involving mitochondrial dysfunction and oxidative stress . This underscores the potential nephrotoxic effects associated with compounds containing oxalate.
  • Clinical Observations : Clinical studies involving patients with calcium oxalate kidney stones have shown alterations in monocyte function and mitochondrial activity, further supporting the hypothesis that oxalate contributes to renal injury through oxidative and inflammatory pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the pyrrole ring and the amine group (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Pyrrole Substituent Amine Group Salt Form Molecular Weight (g/mol) Key Biological Activity
Target Compound (Oxalate Salt) 1-(2-Methoxyethyl) Piperidinyl Oxalate ~425.46* USP14 inhibition (inferred)
IU1 1-(4-Fluorophenyl) Pyrrolidinyl None 300.37 USP14 inhibitor (IC50 ~4–8 μM)
IU1-47 1-(4-Chlorophenyl) Piperidinyl None 342.86 Enhanced USP14 inhibition vs. IU1
1B10 1-(3-Chloro-4-fluorophenyl) Piperidinyl None 378.85 USP14 inhibition (activity inferred)
sc-341630 1-(2-Methoxyethyl) Chloroethyl None 273.76 Synthetic intermediate (no activity)

*Calculated based on free base (C18H28N2O3: 320.43 g/mol) + oxalic acid (126.03 g/mol).

Key Observations:

Pyrrole Substituent: The target compound’s 2-methoxyethyl group replaces halogenated aryl groups (e.g., 4-fluorophenyl in IU1). Halogenated analogs (IU1, IU1-47, 1B10) exhibit stronger hydrophobic interactions with USP14’s active site, but may suffer from metabolic instability .

Amine Group :

  • Piperidinyl (target, IU1-47, 1B10) vs. pyrrolidinyl (IU1): Piperidine’s larger ring and basicity may enhance target engagement through extended hydrogen bonding or cation-π interactions .

Salt Form :

  • The oxalate salt in the target compound improves aqueous solubility compared to free-base analogs like IU1-47, which may require organic solvents for in vitro assays .

Pharmacological and Functional Comparisons

  • IU1 : The prototype USP14 inhibitor with moderate potency (IC50 ~4–8 μM). Its pyrrolidinyl group limits metabolic stability, prompting the development of IU1-47 .
  • IU1-47 : Retains the piperidinyl group and introduces a 4-chlorophenyl substituent, achieving a 2–3-fold increase in potency over IU1 (IC50 ~1–3 μM) .
  • Target Compound : While direct activity data are unavailable, the 2-methoxyethyl group may reduce cytotoxicity observed in halogenated analogs (e.g., IU1-47’s EC50 for tau clearance: ~5 μM) . The oxalate salt could further enhance cellular uptake.

Solubility and Permeability

  • PAMPA Assays : Analogs like IU1 and 1B10 show moderate permeability (logP ~2.5–3.0), but poor solubility (<10 μM in aqueous buffer). The target compound’s oxalate salt and 2-methoxyethyl group may improve solubility (>50 μM) while maintaining permeability .
  • Metabolic Stability : Halogenated aryl groups (e.g., 4-chlorophenyl in IU1-47) are prone to oxidative metabolism, whereas the 2-methoxyethyl group may resist CYP450-mediated degradation .

Q & A

Q. What synthetic strategies are recommended for preparing the pyrrole core in 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone oxalate?

Methodological Answer: The pyrrole scaffold can be synthesized via cyclocondensation reactions. For example, refluxing ketones with amines in xylene under Dean-Stark conditions (to remove water) is a common approach. A modified protocol involves using chloranil (tetrachloro-1,4-benzoquinone) as an oxidizing agent to aromatize intermediates . Key steps:

React 2-methoxyethylamine with a diketone (e.g., 2,5-hexanedione) to form the pyrrolidine intermediate.

Oxidize the intermediate using chloranil in xylene (reflux for 25–30 hours) to yield the 2,5-dimethylpyrrole core .

Introduce the piperidinyl-ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation.

Q. Table 1: Comparison of Reaction Conditions

StepReagentsSolventTimeYield (%)Reference
CyclizationChloranilXylene25–30 hr~60–70
AcylationAcetyl chlorideDCM4 hr~75

Q. How should researchers address contradictions in NMR data for structural confirmation?

Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or residual solvents. Strategies include:

Solvent Selection: Use deuterated DMSO or CDCl₃ to minimize solvent interference.

Variable Temperature NMR: Identify tautomeric equilibria by analyzing spectra at different temperatures.

2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

Comparative Analysis: Cross-validate with computational NMR predictions (e.g., using Gaussian or ACD/Labs) .

Q. What safety precautions are critical during handling due to acute toxicity risks?

Methodological Answer: The compound’s oxalate salt may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per GHS). Mitigation strategies:

PPE: Use nitrile gloves, lab coats, and safety goggles.

Ventilation: Perform reactions in a fume hood with HEPA filters.

Emergency Protocols: Immediate decontamination with water for dermal exposure; seek medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

Methodological Answer:

ADME Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

Docking Studies: Target GPCRs or ion channels (e.g., σ receptors) using AutoDock Vina. The piperidine and pyrrole moieties suggest affinity for CNS targets .

MD Simulations: Analyze binding stability with GROMACS (e.g., 100 ns simulations in explicit solvent).

Q. Table 2: Predicted ADME Properties

ParameterPredicted ValueTool Used
logP2.8 ± 0.3SwissADME
BBB PermeabilityHighQikProp
CYP2D6 InhibitionModerateadmetSAR

Q. What analytical methods resolve batch-to-batch variability in oxalate salt purity?

Methodological Answer:

HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min). Monitor at λ = 254 nm .

Karl Fischer Titration: Quantify residual water (<0.1% w/w).

PXRD: Confirm crystalline form consistency; compare with reference patterns .

Q. How to design in vitro assays to evaluate receptor binding specificity?

Methodological Answer:

Target Selection: Prioritize receptors based on structural analogs (e.g., σ-1, NMDA, or opioid receptors).

Radioligand Displacement: Use [³H]-DTG for σ-1 receptor assays. Incubate with HEK293 membranes (1 hr, 25°C).

Data Analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference ligands .

Q. What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

Solvent Optimization: Replace xylene with DMF or DMSO to enhance solubility and reduce reaction time .

Catalysis: Screen Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation efficiency.

Process Analytics: Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .

Q. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

Chiral Separation: Use Chiralpak IA column (hexane:isopropanol = 90:10) to isolate enantiomers .

Enantioselective Synthesis: Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) for stereocontrol at the ethanone center.

Bioassay Comparison: Test isolated enantiomers in parallel for IC₅₀ differences (>10-fold suggests stereospecificity) .

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